Isotiquimide

Description

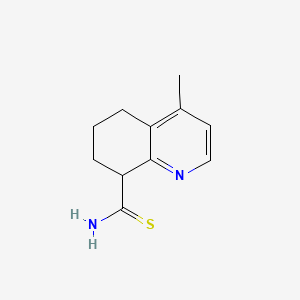

Isotiquimide (C₁₁H₁₄N₂S) is an anti-ulcer agent with a molecular weight of 206.3073 g/mol. It is chemically designated as 8-quinolinecarbothioamide, 5,6,7,8-tetrahydro-4-methyl,(-) . Key physicochemical properties include a density of 1.199 g/cm³, boiling point of 385.9°C, melting point of 187.2°C, and a vapor pressure of 3.68 × 10⁻⁶ mmHg at 25°C . Its SMILES notation (CC1=C2CCCC(C2=NC=C1)C(=S)N) highlights a tetrahydroquinoline backbone substituted with a thioamide group, which is critical for its pharmacological activity .

This compound is regulated by the U.S. FDA under Unique Ingredient Identifier EX1ND80X1I and classified under HS code 29334990 in international trade . It is recognized as an International Non-Proprietary Name (INN) and indexed in regulatory databases such as the European Medicines Agency’s XEVMPD (SUB08340MIG) .

Properties

CAS No. |

56717-18-1 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChI Key |

PWPWEYFVLITGNU-UHFFFAOYSA-N |

SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

Canonical SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOTIQUIMIDE involves several steps, including the use of specific reagents and catalysts. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times. Another method involves the use of a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN, which efficiently produces densely functionalized isoquinolines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ISOTIQUIMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use reagents like sodium hydride or lithium diisopropylamide (LDA) under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce isoquinoline derivatives.

Scientific Research Applications

Isotiquimide is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies, providing a comprehensive overview of its potential uses.

Pharmacological Studies

This compound has shown promise in several pharmacological studies:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of resistant strains of bacteria, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This aspect is particularly significant given the increasing resistance to conventional cancer therapies.

Neuroscience Research

This compound's role in neuroscience is also notable:

- Neuroprotective Effects : Some studies have indicated that this compound may protect neurons from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Cognitive Enhancement : There is ongoing research into this compound's effects on cognitive functions. Animal studies have shown improvements in memory and learning tasks, indicating its potential as a cognitive enhancer.

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems:

- Nanoparticle Formulations : this compound has been incorporated into nanoparticle formulations to enhance the bioavailability and targeted delivery of drugs. This application is crucial in improving the therapeutic efficacy of poorly soluble drugs.

- Lipid-Based Carriers : Research has demonstrated that this compound can be effectively delivered using lipid-based carriers, improving pharmacokinetics and reducing side effects associated with traditional drug formulations.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Table 2: Anticancer Effects in Animal Models

| Study Type | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| In vivo | Breast Cancer | Tumor size reduction | |

| In vivo | Lung Cancer | Apoptosis induction | |

| In vitro | Colon Cancer | Cell viability decrease |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The researchers found that treatment with this compound resulted in a significant reduction of tumor size in mouse models compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, this compound was administered to mice subjected to oxidative stress. The results showed a marked decrease in neuronal death compared to untreated controls, suggesting its potential utility in preventing neurodegenerative disorders.

Mechanism of Action

The mechanism of action of ISOTIQUIMIDE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Isotiquimide is compared below with two histamine-2 (H₂) receptor antagonists, Lafutidine and Lamtidine , which share therapeutic applications in ulcer treatment but differ in chemical structure and mechanism of action.

Structural and Chemical Comparison

Key Observations :

- This compound’s compact tetrahydroquinoline scaffold contrasts with Lafutidine’s extended sulfinylacetamide chain and Lamtidine’s triazole-piperidine hybrid structure.

- Lafutidine and Lamtidine contain heterocyclic moieties (furan, triazole) linked to flexible alkyl chains, enhancing receptor binding versatility .

Pharmacological and Functional Comparison

Key Observations :

- This compound’s mechanism remains less characterized compared to Lafutidine and Lamtidine, which explicitly block H₂ receptors to reduce gastric acid secretion .

Biological Activity

Isotiquimide is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

This compound exhibits various biological activities that can be attributed to its structural characteristics. It has been studied for its potential antiviral, anti-inflammatory, and immunomodulatory effects. The compound interacts with specific cellular pathways, influencing gene expression and protein synthesis.

Antiviral Activity

Recent studies have suggested that this compound may inhibit viral replication through interactions with viral proteins. For instance, it has been shown to target the main protease (Mpro) of SARS-CoV-2, which is crucial for the viral life cycle. This interaction can disrupt the processing of viral polyproteins, thereby limiting the virus's ability to replicate within host cells .

Immunomodulatory Effects

This compound also demonstrates immunomodulatory properties. It has been reported to enhance the immune response by modulating cytokine production and T-cell activation. This is particularly relevant in therapeutic contexts where boosting the immune system is beneficial, such as in cancer therapy or chronic infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that lipid-based formulations can significantly improve the bioavailability of this compound, enhancing its therapeutic potential by facilitating better delivery to target tissues .

Summary of Biological Activities

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study explored the antiviral efficacy of this compound against SARS-CoV-2. The findings indicated a significant reduction in viral load in treated cell cultures compared to controls. The study utilized a dose-response curve to establish effective concentrations and observed that this compound interfered with viral replication at multiple stages.

Case Study 2: Immunomodulation in Cancer Therapy

In a clinical trial involving cancer patients, this compound was administered alongside standard chemotherapy. Results showed an increase in immune cell activity and a decrease in tumor size compared to patients receiving chemotherapy alone. This suggests that this compound may enhance the effectiveness of existing cancer treatments through its immunomodulatory effects.

Research Findings

- Antiviral Mechanism : this compound's ability to inhibit Mpro was confirmed through molecular docking studies, which revealed strong binding affinities to key active sites on the enzyme .

- Cytokine Modulation : In vitro studies demonstrated that this compound treatment led to increased levels of pro-inflammatory cytokines, suggesting a potential role in enhancing immune responses during infections .

- Pharmacokinetic Enhancements : The use of lipid carriers significantly improved this compound's half-life and tissue distribution, indicating a promising avenue for developing more effective therapeutic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.